molecular formula C20H21BrN2O4 B533060 Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate

Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate

Cat. No.: B533060
M. Wt: 433.3 g/mol
InChI Key: CTUUBTBKLMYVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield new amine derivatives with potential biological activity.

Scientific Research Applications

Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate: A simpler indole derivative with similar core structure but lacking the bromo and isopropylaminomethyl groups.

    Bromoindole derivatives: Compounds with a bromo group on the indole ring, which can undergo similar substitution reactions.

    Isopropylaminomethyl-indole derivatives: Compounds with an isopropylaminomethyl group, which can exhibit similar biological activities.

Uniqueness

Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate

InChI

InChI=1S/C20H21BrN2O4/c1-5-27-20(26)16-14(9-22-10(2)3)23(4)17-15(16)13-8-11(21)6-7-12(13)18(24)19(17)25/h6-8,10,22H,5,9H2,1-4H3

InChI Key

CTUUBTBKLMYVCY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CNC(C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CNC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LGH-00031;  LGH 00031;  LGH00031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate
Reactant of Route 2
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Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate
Reactant of Route 3
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Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate
Reactant of Route 4
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Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate
Reactant of Route 5
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate
Reactant of Route 6
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate

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